molecular formula C11H16ClNO3 B2979269 (S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride CAS No. 1391398-83-6

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Cat. No.: B2979269
CAS No.: 1391398-83-6
M. Wt: 245.7
InChI Key: RQROSGBYFAHSDJ-FVGYRXGTSA-N
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Description

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: is a chemical compound with the molecular formula C11H15NO3Cl

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from (S)-3-amino-3-(2-methoxyphenyl)propanoic acid. The process involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves large-scale reactors, controlled temperature, and pressure conditions, and the use of catalysts to speed up the reaction.

Chemical Reactions Analysis

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the methoxy group or the amino group.

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

  • Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed:

  • Oxidation: Oxalic acid derivatives.

  • Reduction: Primary amines.

  • Substitution: Various substituted phenyl compounds.

  • Hydrolysis: (S)-3-amino-3-(2-methoxyphenyl)propanoic acid.

Scientific Research Applications

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors in the body, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid, Apocynin, and other amino acid derivatives.

  • Uniqueness: The presence of the methoxy group at the 2-position of the phenyl ring distinguishes it from other similar compounds, potentially affecting its biological activity and chemical reactivity.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its applications in medicine, industry, and research continue to expand, offering new opportunities for innovation and discovery.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQROSGBYFAHSDJ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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